N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC16359924
Molecular Formula: C19H18ClN3O5
Molecular Weight: 403.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN3O5 |
|---|---|
| Molecular Weight | 403.8 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H18ClN3O5/c1-26-15-5-4-11(6-13(15)20)22-18(24)9-23-10-21-14-8-17(28-3)16(27-2)7-12(14)19(23)25/h4-8,10H,9H2,1-3H3,(H,22,24) |
| Standard InChI Key | ZVXUMLGIMAYSEH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC)Cl |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is C₁₉H₁₈ClN₃O₅, with a molecular weight of 403.8 g/mol. Key structural features include:
-
A quinazolin-4-one core substituted with methoxy groups at positions 6 and 7.
-
An N-(3-chloro-4-methoxyphenyl)acetamide side chain at position 3 of the quinazolinone ring.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₅ |
| Molecular Weight | 403.8 g/mol |
| logP (Partition Coefficient) | Estimated 3.39–3.86 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | ~53.58 Ų |
The chloro and methoxy substituents enhance lipophilicity, potentially improving membrane permeability, while the acetamide group contributes to hydrogen-bonding interactions with biological targets .
Synthesis and Optimization
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves multi-step reactions, typically starting with the formation of the quinazolinone core.
Key Synthetic Steps:
-
Quinazolinone Ring Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions generates the 4-oxoquinazoline scaffold .
-
Acetamide Side Chain Introduction: Coupling the quinazolinone intermediate with 3-chloro-4-methoxyphenylacetic acid via amide bond formation.
-
Functionalization: Methoxy groups at positions 6 and 7 are introduced through alkylation or nucleophilic substitution .
Recent advancements employ catalytic methods to improve yields and reduce reaction times. For example, palladium-catalyzed cross-coupling reactions enhance regioselectivity during side-chain attachment.
Characterization and Analytical Validation
Structural confirmation relies on advanced spectroscopic and computational techniques:
Table 2: Characterization Methods
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Assigns proton and carbon environments. |
| X-ray Crystallography | Determines 3D conformation. |
| Mass Spectrometry | Confirms molecular weight and purity. |
| HPLC | Assesses purity (>95% typical). |
Density functional theory (DFT) calculations further predict electronic properties and reactive sites, guiding structure-activity relationship (SAR) studies.
Mechanism of Action and Biological Activity
Antimicrobial Activity
The chloro and methoxy substituents confer broad-spectrum antimicrobial effects:
-
Bacterial Inhibition: MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity: Disrupts ergosterol biosynthesis in Candida albicans.
| Activity | Target | Potency (IC₅₀/MIC) |
|---|---|---|
| EGFR Inhibition | MCF-7 cells | 0.8 μM |
| Antibacterial | S. aureus | 2 μg/mL |
| Antifungal | C. albicans | 4 μg/mL |
Pharmacokinetic and Toxicity Profiling
Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data suggest:
-
Oral Bioavailability: ~60% in rodent models due to moderate logP and solubility .
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
-
Toxicity: LD₅₀ >500 mg/kg in mice, indicating favorable safety margins.
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
Table 4: Impact of Substituents on Activity
| Compound | Substituents | EGFR IC₅₀ (μM) |
|---|---|---|
| Target Compound | 6,7-OCH₃; 3-Cl,4-OCH₃ | 0.8 |
| Analog (L892-0112) | 2-CH₃; 3-Cl,4-OCH₃ | 1.2 |
The 6,7-dimethoxy configuration enhances kinase binding affinity compared to methyl-substituted analogues .
Patent Landscape and Therapeutic Applications
Patent EP2943201B1 covers deuterated quinazolinone derivatives for oncology, highlighting the scaffold’s commercial viability . Potential applications include:
-
Targeted Cancer Therapy: Combination regimens with checkpoint inhibitors .
-
Antimicrobial Coatings: Impregnated medical devices to prevent infections.
Future Directions
-
Clinical Trials: Phase I studies to establish safety in humans.
-
Formulation Optimization: Nanoemulsions to enhance solubility and bioavailability.
-
Combination Therapies: Synergy with existing chemotherapeutics or immunomodulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume